molecular formula C8H11BrN2 B15364460 5-Bromo-3-isopropylpyridin-2-amine

5-Bromo-3-isopropylpyridin-2-amine

Cat. No.: B15364460
M. Wt: 215.09 g/mol
InChI Key: JEJGUSRMRUYPCY-UHFFFAOYSA-N
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Description

5-Bromo-3-isopropylpyridin-2-amine is a brominated pyridine derivative featuring an amine group at position 2, an isopropyl substituent at position 3, and a bromine atom at position 3. Its structure is defined by the pyridine core, which confers rigidity and electronic properties that influence reactivity and biological activity.

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

5-bromo-3-propan-2-ylpyridin-2-amine

InChI

InChI=1S/C8H11BrN2/c1-5(2)7-3-6(9)4-11-8(7)10/h3-5H,1-2H3,(H2,10,11)

InChI Key

JEJGUSRMRUYPCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=CC(=C1)Br)N

Origin of Product

United States

Scientific Research Applications

Chemistry: 5-Bromo-3-isopropylpyridin-2-amine is used as a building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive compounds. Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Bromo-3-isopropylpyridin-2-amine exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may interfere with cellular signaling pathways or DNA replication.

Molecular Targets and Pathways Involved:

  • Antimicrobial Activity: Targets bacterial cell wall synthesis or enzyme function.

  • Anticancer Activity: Inhibits specific signaling pathways or DNA replication processes.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Solubility

The substituents on the pyridine ring significantly alter physical, chemical, and biological properties. Below is a comparison with key analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Effects
5-Bromo-6-chloro-3-iodopyridin-2-amine Br (5), Cl (6), I (3), NH₂ (2) C₅H₃BrClIN₂ 333.35 High steric hindrance (iodine), increased lipophilicity, potential halogen bonding
5-Bromo-3-methoxypyridin-2-amine Br (5), OCH₃ (3), NH₂ (2) C₆H₇BrN₂O 203.04 Enhanced solubility (methoxy group), reduced steric bulk compared to isopropyl
5-Bromo-6-fluoropyridin-2-amine Br (5), F (6), NH₂ (2) C₅H₄BrFN₂ 191.00 Electronegative fluorine improves metabolic stability; potential for hydrogen bonding
5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine Br (5), Si(CH₃)₃-C≡C (3), NH₂ (2) C₁₁H₁₅BrN₂Si 315.23 Silicon-based substituent increases hydrophobicity; ethynyl group enables click chemistry
5-Bromo-3-isopropylpyridin-2-amine Br (5), CH(CH₃)₂ (3), NH₂ (2) C₈H₁₁BrN₂ 215.09 (calculated) Moderate steric bulk (isopropyl), balanced lipophilicity, potential for hydrophobic interactions

Key Observations :

  • Additional halogens (Cl, F, I) modify electronic effects and steric profiles .
  • Steric Effects : Bulky groups like isopropyl or trimethylsilyl ethynyl hinder nucleophilic attack but enhance binding to hydrophobic pockets in biological targets .
  • Solubility : Methoxy or amine groups improve aqueous solubility, whereas halogens and alkyl chains increase lipophilicity .

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